3-Methoxy-2-methylpropan-1-ol

Organic Synthesis Purification Solvent Selection

3-Methoxy-2-methylpropan-1-ol (CAS 51866-93-4) is a racemic, methoxy-substituted primary alcohol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol. This compound is utilized as a versatile building block and solvent in organic synthesis.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 51866-93-4
Cat. No. B3143185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-methylpropan-1-ol
CAS51866-93-4
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCC(CO)COC
InChIInChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3
InChIKeyVBZDXGATDYLXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-methylpropan-1-ol CAS 51866-93-4: Technical Comparison vs. (R)-Enantiomer and Structural Analogs for Informed Sourcing


3-Methoxy-2-methylpropan-1-ol (CAS 51866-93-4) is a racemic, methoxy-substituted primary alcohol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol [1]. This compound is utilized as a versatile building block and solvent in organic synthesis . Its key feature is its chirality; it exists as a racemic mixture, while the single (R)-enantiomer (CAS 911855-78-2) is also commercially available. The physical properties of the racemate include a boiling point of 154-155 °C and a density of 0.9168 g/cm³ at 27 °C .

Why Substituting 3-Methoxy-2-methylpropan-1-ol with Analogs Compromises Synthesis Reproducibility


Substitution of 3-Methoxy-2-methylpropan-1-ol (CAS 51866-93-4) with structurally similar analogs is not trivial due to significant differences in physical properties and stereochemical outcomes. The racemate and its (R)-enantiomer (CAS 911855-78-2) are not interchangeable; the enantiomer exhibits a higher boiling point (162 °C vs. 154-155 °C) and lower density (0.903 vs. 0.9168 g/cm³), which directly impacts distillation and purification protocols [1]. Furthermore, compared to other methoxy-alcohols like 3-Methoxypropan-1-ol (bp 150-152 °C) or 1-Methoxy-2-propanol (bp 118-120 °C), 3-Methoxy-2-methylpropan-1-ol occupies a distinct volatility window [2]. More critically, in enantioselective applications, using the racemate instead of the pure (R)-enantiomer can lead to a complete loss of stereochemical control and yield undesired diastereomers, rendering the synthetic route ineffective.

Quantitative Differentiation Evidence for 3-Methoxy-2-methylpropan-1-ol


Boiling Point Differentiation: Mid-Volatility Profile vs. (R)-Enantiomer and Analogs

The boiling point of racemic 3-Methoxy-2-methylpropan-1-ol (CAS 51866-93-4) is 154-155 °C, which is 7-8 °C lower than its (R)-enantiomer (162 °C) and sits between the boiling points of 3-Methoxypropan-1-ol (150-152 °C) and 1-Methoxy-2-propanol (118-120 °C) [1]. This difference in boiling points enables easier separation from reaction mixtures and allows for more precise temperature control during distillations compared to the higher-boiling enantiomer.

Organic Synthesis Purification Solvent Selection

Density Differences and Their Impact on Handling and Formulation

The density of racemic 3-Methoxy-2-methylpropan-1-ol is 0.9168 g/cm³ at 27 °C, which is higher than that of its (R)-enantiomer (0.903) and significantly higher than that of 2-Methylpropan-1-ol (0.803 g/mL at 25 °C), but lower than that of 3-Methoxypropan-1-ol (0.942 g/mL at 20 °C) [1][2]. This density difference, particularly the 0.0138 g/cm³ increase over the (R)-enantiomer, can influence mixing behavior, phase separation, and volumetric dosing accuracy in multi-step syntheses.

Formulation Process Chemistry Quality Control

Chirality and Purity: The Critical Choice Between Racemate and Enantiopure Form

3-Methoxy-2-methylpropan-1-ol (CAS 51866-93-4) is a racemic mixture, while its (R)-enantiomer (CAS 911855-78-2) is available with a purity specification of ≥98% . This is a binary differentiation: the racemate provides a cost-effective option for non-stereoselective applications, whereas the enantiopure (R)-form is essential for any synthesis where stereochemistry is a design variable. The (R)-enantiomer is explicitly supplied for chiral building block evaluation and asymmetric synthesis .

Chiral Synthesis Asymmetric Catalysis Pharmaceutical Intermediates

Safety and Handling: Comparative Flash Point and Hazard Profile

The flash point of the (R)-enantiomer (CAS 911855-78-2) is 51 °C, while no flash point data is reported for the racemate [1]. This is compared to the structurally similar 3-Methoxypropan-1-ol (flash point 38 °C) and 1-Methoxy-2-propanol (flash point ~33 °C) [2]. The higher flash point of the (R)-enantiomer suggests a lower flammability hazard during handling and storage, which is a key consideration for laboratory safety protocols and industrial scale-up.

Laboratory Safety Process Safety Chemical Handling

High-Value Application Scenarios for 3-Methoxy-2-methylpropan-1-ol Based on Differential Evidence


Racemic Intermediate for Cost-Effective, Non-Stereoselective Synthesis

In research and industrial settings where the final product is achiral or a racemic mixture, 3-Methoxy-2-methylpropan-1-ol (CAS 51866-93-4) serves as an economical building block . Its mid-range boiling point (154-155 °C) facilitates easier purification via distillation compared to the higher-boiling (R)-enantiomer, offering a practical advantage in workflow efficiency .

Chiral Building Block for Enantioselective Synthesis and Drug Discovery

The (R)-enantiomer (CAS 911855-78-2) is explicitly intended for use as a chiral building block in the synthesis of pharmaceutical intermediates and other enantiopure compounds . Its defined stereochemistry and high purity (≥98%) are essential for asymmetric catalysis, chiral resolution studies, and the construction of complex molecular architectures where stereochemical outcome is critical .

Specialty Solvent for Reactions Requiring Moderate Volatility and Controlled Density

The combination of a boiling point of 154-155 °C and a density of 0.9168 g/cm³ positions 3-Methoxy-2-methylpropan-1-ol as a specialty solvent for reactions that require a specific volatility window . This profile offers a middle ground between the more volatile 1-Methoxy-2-propanol (bp 118-120 °C) and the less volatile 3-Methoxypropan-1-ol (bp 150-152 °C), allowing chemists to fine-tune reaction conditions for optimal kinetics or phase behavior [1].

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